



Spectroscopic characterization of Flavopurpurin (UV-Vis, NMR, Mass Spec)

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Compound of Interest		
Compound Name:	Flavopurpurin	
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Spectroscopic Characterization of Flavopurpurin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **Flavopurpurin** (1,2,4-trihydroxyanthraguinone), a naturally occurring red/yellow dye with potential applications in various scientific fields. This document outlines the fundamental spectroscopic data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Detailed experimental protocols for acquiring this data are also provided, alongside a logical workflow for the comprehensive spectroscopic analysis of natural products like Flavopurpurin.

Introduction to Flavopurpurin

Flavopurpurin, also known as Purpurin or 1,2,4-trihydroxyanthraguinone, belongs to the anthraguinone class of compounds. Its chemical structure consists of an anthracene core with three hydroxyl groups and two ketone groups. The extensive conjugation in its aromatic system gives rise to its characteristic color and distinct spectroscopic properties. Accurate and thorough spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its chemical behavior in various applications, including drug development.



Spectroscopic Data of Flavopurpurin

The following sections summarize the key spectroscopic data for **Flavopurpurin**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophore system present in **Flavopurpurin**. The UV-Vis spectrum of **Flavopurpurin** is typically recorded in a solvent such as methanol.

Table 1: UV-Vis Absorption Data for **Flavopurpurin** in Methanol

Wavelength (λmax) (nm)	Solvent
~480, ~500 (shoulder), ~545 (shoulder)	Methanol

Note: The exact absorption maxima can be influenced by the solvent and pH. The provided data is based on typical spectra of purpurin derivatives in polar solvents. In a water-dioxane mixture, the neutral form of purpurin shows an absorption maximum at around 500 nm with shoulders at 476 and 545 nm, while in toluene, a peak at 480 nm is observed.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR spectroscopy reveals the chemical environment and connectivity of hydrogen atoms, while 13C NMR spectroscopy provides information about the carbon skeleton. The following data is for **Flavopurpurin** dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

Table 2: ¹H NMR Spectral Data of **Flavopurpurin** in DMSO-d6

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment	
Data not available in search results				



Table 3: 13C NMR Spectral Data of Flavopurpurin in DMSO-d6

Chemical Shift (δ) (ppm)	Assignment	
Data not available in search results		-

Note: While specific experimental NMR data for **Flavopurpurin** in DMSO-d6 was not found in the search results, the tables are provided as a template for expected data. The chemical shifts would be indicative of the aromatic protons and carbons, as well as the hydroxyl protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information allows for the determination of the molecular weight and elemental composition of a compound. For **Flavopurpurin** ($C_{14}H_8O_5$), the expected exact mass is 256.0372 g/mol .[2]

Table 4: Mass Spectrometry Data for Flavopurpurin

lon	m/z (Observed)	Relative Intensity (%)
[M]+•	Data not available in search results	
Fragment Ions	Data not available in search results	_

Note: Specific mass spectral data with fragment ions for **Flavopurpurin** was not available in the provided search results. The molecular ion peak [M]+• would be expected at an m/z corresponding to its molecular weight.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **Flavopurpurin**.

UV-Vis Spectroscopy



Objective: To determine the absorption maxima (\lambda max) of **Flavopurpurin** in the ultraviolet and visible regions.

Materials and Equipment:

- Flavopurpurin standard
- Methanol (spectroscopic grade)
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- Sample Preparation: Prepare a dilute solution of Flavopurpurin in methanol. The
 concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the
 λmax for optimal accuracy.
- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
- Blank Measurement: Fill a quartz cuvette with the methanol solvent to be used as a blank.
 Place the cuvette in the spectrophotometer and record a baseline spectrum from 200 to 800 nm.
- Sample Measurement: Rinse the cuvette with the **Flavopurpurin** solution and then fill it. Place the sample cuvette in the spectrophotometer.
- Data Acquisition: Scan the sample from 200 to 800 nm and record the absorption spectrum.
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **Flavopurpurin** to elucidate its chemical structure.



Materials and Equipment:

- Flavopurpurin standard
- Deuterated dimethyl sulfoxide (DMSO-d6) with tetramethylsilane (TMS) as an internal standard
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of Flavopurpurin in about 0.6-0.7 mL of DMSO-d6 in a clean, dry vial. Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.
- Transfer to NMR Tube: Transfer the solution to an NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Shimming and Locking: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment includes a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
- Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C. Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the **Flavopurpurin** structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Flavopurpurin.



Materials and Equipment:

- Flavopurpurin standard
- Methanol (HPLC or LC-MS grade)
- Mass spectrometer (e.g., with Electrospray Ionization ESI or Electron Impact EI source)

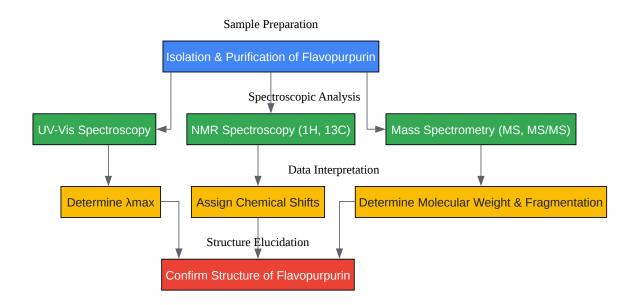
Procedure:

- Sample Preparation: Prepare a dilute solution of **Flavopurpurin** in methanol.
- Instrument Setup: Calibrate the mass spectrometer using a suitable standard. Set the
 ionization source parameters (e.g., capillary voltage, cone voltage for ESI; electron energy
 for EI) to optimal values for flavonoid analysis.
- Sample Introduction: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with a liquid chromatography (LC) system. For EI, the sample is introduced via a direct insertion probe.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). If using a tandem mass spectrometer (MS/MS), select the molecular ion peak for fragmentation and acquire the product ion spectrum.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. Compare the observed m/z values with the calculated exact mass of Flavopurpurin.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like **Flavopurpurin**.





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Spectroscopic Characterization Workflow

This workflow begins with the isolation and purification of the compound, followed by parallel analysis using UV-Vis, NMR, and Mass Spectrometry. The data from each technique is then interpreted to determine key structural features, ultimately leading to the comprehensive elucidation and confirmation of the molecular structure.

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